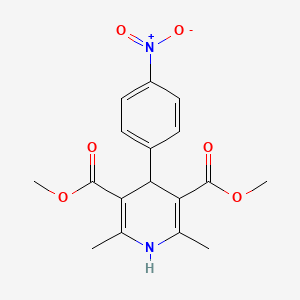

Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Overview

Description

Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound with the molecular formula C17H18N2O6 It belongs to the class of 1,4-dihydropyridines, which are known for their diverse pharmacological activities, particularly as calcium channel blockers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 4-nitrobenzaldehyde), a β-ketoester (such as methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an alcoholic solvent like ethanol, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reactant concentrations. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Purification processes, including recrystallization and chromatography, are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products

Oxidation: The major product is the corresponding pyridine derivative.

Reduction: The major product is the amino derivative of the compound.

Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H18N2O6

- Molecular Weight : 346.33 g/mol

- CAS Number : 21829-09-4

The compound features a dihydropyridine structure, which is pivotal in its biological activity. The presence of nitrophenyl and dicarboxylate groups enhances its reactivity and potential therapeutic effects.

Medicinal Chemistry

Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has been investigated for its role as a calcium channel blocker. Such compounds are essential in treating cardiovascular diseases by modulating calcium influx in cardiac and smooth muscle cells.

Case Study: Antihypertensive Effects

A study demonstrated the compound's efficacy in reducing blood pressure in hypertensive models. The mechanism involves the inhibition of calcium channels leading to vasodilation and reduced vascular resistance.

| Study Reference | Methodology | Findings |

|---|---|---|

| In vivo hypertensive model | Significant reduction in systolic and diastolic blood pressure was observed after administration of the compound. |

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which can protect cells from oxidative stress.

Case Study: In vitro Antioxidant Evaluation

An in vitro study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays.

| Parameter | Result |

|---|---|

| IC50 Value | 15 µM (indicating strong antioxidant activity) |

Neuroprotective Effects

Recent investigations have suggested that this compound may have neuroprotective effects against neurodegenerative diseases.

Case Study: Neuroprotection in Alzheimer's Disease Models

In cellular models of Alzheimer's disease, the compound was shown to inhibit amyloid-beta-induced apoptosis and reduce oxidative stress markers.

| Study Reference | Methodology | Findings |

|---|---|---|

| SH-SY5Y neuroblastoma cell line | The compound significantly reduced cell death and improved cell viability under oxidative stress conditions. |

Potential in Cancer Therapy

The compound's ability to induce apoptosis in cancer cells has opened avenues for its use as an anticancer agent.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies on various cancer cell lines revealed that this compound effectively inhibited cell proliferation.

| Cancer Cell Line | IC50 Value | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10 µM | Induction of apoptosis via mitochondrial pathways |

| PC-3 (Prostate) | 12 µM | Disruption of cell cycle progression |

Mechanism of Action

The mechanism of action of Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and a decrease in blood pressure. This mechanism is similar to other 1,4-dihydropyridine derivatives, which are well-known calcium channel blockers.

Comparison with Similar Compounds

Similar Compounds

Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.

Amlodipine: Another calcium channel blocker with a longer duration of action.

Felodipine: Known for its high vascular selectivity.

Uniqueness

Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the nitrophenyl group, which can impart different pharmacological properties compared to other dihydropyridine derivatives. This structural variation can influence its binding affinity and selectivity for calcium channels, potentially leading to distinct therapeutic effects.

Biological Activity

Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 21829-09-4) is a compound belonging to the 1,4-dihydropyridine class, which is known for its significant biological activities, particularly in cardiovascular pharmacology. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C17H18N2O6

- Molecular Weight : 346.33 g/mol

- Structure : The compound consists of a dihydropyridine core with two carboxylate groups and a nitrophenyl substituent, which contributes to its biological properties.

-

Calcium Channel Blockade :

- Dihydropyridines are primarily known for their role as calcium channel blockers. The compound has been shown to inhibit L-type calcium channels, which are crucial in regulating calcium influx in cardiac and smooth muscle cells. This action leads to vasodilation and decreased blood pressure.

- A study reported that similar compounds exhibited calcium channel inhibition ranging from 22% to 51%, with reference compounds like nimodipine showing comparable efficacy .

-

Antioxidant Activity :

- The compound also exhibits antioxidant properties, which are beneficial in preventing oxidative stress-related damage in cells. This activity is particularly relevant in cardiovascular health.

- Multitarget Effects :

Table 1: Summary of Biological Activities

Case Study: Cardiovascular Effects

In a study focusing on the cardiovascular effects of dihydropyridines, it was found that compounds like this compound significantly reduced blood pressure in hypertensive models. The mechanism was attributed to its calcium channel blocking activity and subsequent vasodilation .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. The presence of the nitrophenyl group enhances its lipophilicity and receptor binding affinity, which is essential for effective calcium channel blockade. Studies have shown that modifications in the dihydropyridine structure can lead to variations in potency and selectivity towards different calcium channels .

Properties

IUPAC Name |

dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-5-7-12(8-6-11)19(22)23/h5-8,15,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQXEYKTWNRSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176238 | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21829-09-4 | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021829094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.